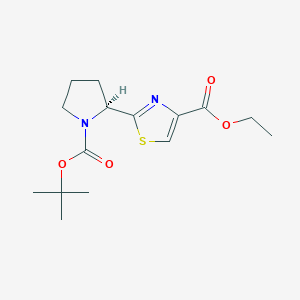

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

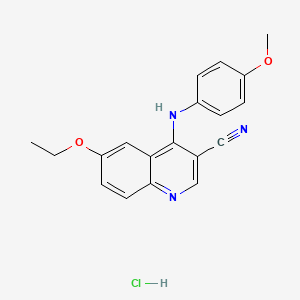

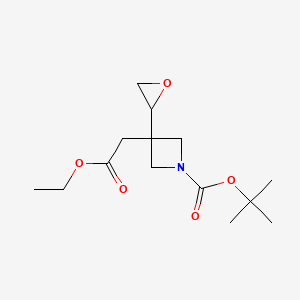

Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group adjacent to an ether group . The specific structure of “2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester” would involve these functional groups along with a thiazole ring and a pyrrolidine ring.Chemical Reactions of Esters Esters can undergo a variety of reactions, including hydrolysis, reduction, and transesterification . Hydrolysis, which can be either acid or base-catalyzed, involves the breaking of the ester bond to form a carboxylic acid and an alcohol . Reduction of esters typically results in primary alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Esters play a crucial role in pharmaceuticals due to their prevalence in drug molecules. Several well-known drugs are ester derivatives, including clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone . Researchers investigate the synthesis and biological activity of esters like our compound of interest to discover potential drug candidates. The compound’s unique structure may offer advantages in terms of bioavailability, stability, or target specificity.

Photocatalytic Synthesis

Photochemical strategies have gained attention in organic synthesis. Researchers explore photo-induced transformations to synthesize esters efficiently. For instance, the use of photocatalysts can facilitate esterification reactions, involving single electron transfer, energy transfer, or radical mechanisms . Investigating the photochemical behavior of our compound could lead to novel synthetic routes for ester production.

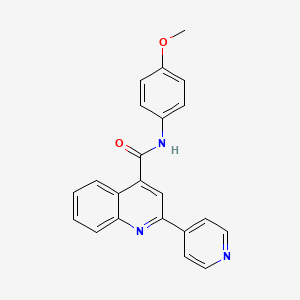

Antitubercular Activity

Recent studies have focused on indole derivatives, which share structural similarities with our compound. These derivatives exhibit promising biological activities, including antitubercular effects. Researchers have synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives and evaluated their in vitro antitubercular activity . Investigating our compound’s potential in this context could be valuable.

Stabilizers for Energetic Materials

Nitrate esters, such as nitroglycerine and pentaerythritol tetranitrate, find applications in military and civilian contexts. Researchers study stabilizers to enhance their safety and performance . Our compound’s unique structure might offer advantages as a stabilizer or additive in energetic materials.

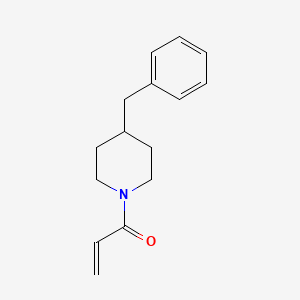

Organic Synthesis and Functionalization

Esters serve as versatile intermediates in organic synthesis. Researchers explore their reactivity in various transformations, such as acylation, transesterification, and intermolecular additions to olefins . Investigating how our compound participates in these reactions could provide insights into its synthetic utility.

Wirkmechanismus

The mechanism of action of esters depends on their specific structure and the context in which they are used. For example, in biological systems, some esters are known to have anti-inflammatory and anti-thrombotic properties .

Physical and Chemical Properties of Esters Esters are polar compounds that are incapable of hydrogen bonding with each other, resulting in lower boiling points compared to carboxylic acids . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFHQAFUFJAFEM-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)[C@@H]2CCCN2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2653856.png)

![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2653860.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2653861.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2653864.png)

![5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2653867.png)

![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)